molecular formula C10H10N2O B13698247 3-Acetyl-8-methylimidazo[1,2-a]pyridine

3-Acetyl-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13698247
M. Wt: 174.20 g/mol
InChI Key: HKBYRTFMKOHVTK-UHFFFAOYSA-N
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Description

3-Acetyl-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an acetyl group at the 3-position and a methyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halo ketones. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then acetylated at the 3-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

3-Acetyl-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Acetyl-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 3-Acetyl-2-methylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine-3-carboxamides

Comparison: 3-Acetyl-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(8(2)13)6-11-10(7)12/h3-6H,1-2H3

InChI Key

HKBYRTFMKOHVTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(=O)C

Origin of Product

United States

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